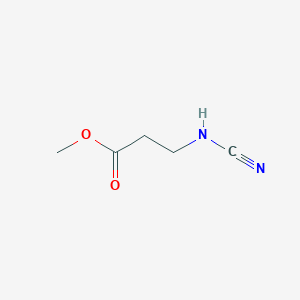
4-chloro-2-methyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-methyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine, also known as CMT-6, is a synthetic compound that has been studied for its potential applications in scientific research. CMT-6 is a member of the pyrimidine family, and its structure consists of a nitrogen-containing heterocyclic ring, with an attached chlorine atom. The compound has been studied for its ability to act as a ligand, and its potential use in the synthesis of various compounds.
作用機序
4-chloro-2-methyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine acts as a ligand in the synthesis of various compounds. It is able to bind to metal ions, such as copper, and form stable complexes. This binding is a result of the nitrogen-containing heterocyclic ring, which is able to form a chelate ring with the metal ion.
Biochemical and Physiological Effects
This compound has not been studied extensively for its effects on the human body. However, it has been shown to have some effects on biochemical and physiological processes. For example, it has been shown to inhibit the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine. Additionally, it has been shown to have some effect on the activity of certain enzymes involved in the metabolism of glucose.
実験室実験の利点と制限
4-chloro-2-methyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable in a variety of solvents. Additionally, it is able to form stable complexes with metal ions, which makes it useful for the synthesis of various compounds. However, it is important to note that this compound is toxic and should be handled with care.
将来の方向性
There are several potential future directions for research involving 4-chloro-2-methyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine. One potential area of research is to further investigate the effects of this compound on biochemical and physiological processes. Additionally, further research could be done to investigate its potential use in the synthesis of various compounds. Additionally, research could be done to investigate the potential toxicity of this compound, and to develop methods for its safe handling and disposal. Finally, further research could be done to investigate the potential applications of this compound in the development of new drugs or therapies.
合成法
4-chloro-2-methyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine can be synthesized using a variety of methods. One of the most common methods involves the reaction of 4-chloro-2-methyl-6-aminopyrimidine with 1H-1,2,4-triazole in the presence of a base, such as sodium hydroxide. The reaction is typically carried out in an inert solvent, such as dichloromethane or dimethylformamide, at a temperature of around 60°C.
科学的研究の応用
4-chloro-2-methyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine has been studied for its potential use as a ligand in the synthesis of various compounds. It has been used in the synthesis of a variety of peptides and other compounds, as well as for the synthesis of small molecules. Additionally, this compound has been used in the synthesis of various dyes and pigments.
特性
IUPAC Name |
4-chloro-2-methyl-6-(1,2,4-triazol-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN5/c1-5-11-6(8)2-7(12-5)13-4-9-3-10-13/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJIMLYEYPEBMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-ethoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B6615134.png)












